![molecular formula C12H14N2O2S B2807604 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide CAS No. 842970-27-8](/img/structure/B2807604.png)
3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide
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Overview
Description
The compound “3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide” is a complex organic molecule that contains a furan ring, a thiazole ring, and a propionamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar type of compound, but it contains a nitrogen atom and a sulfur atom. Propionamide is a simple organic compound that contains a carboxamide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and thiazole rings, along with the propionamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Furan and thiazole rings can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Activities : A study by Zaki, Al-Gendey, and Abdelhamid (2018) discusses the synthesis of pyridines, thioamides, thiazoles, and other derivatives starting from chalcones, highlighting their significant antimicrobial and anticancer activities. The research emphasizes the efficiency of synthetic routes for these compounds and evaluates their antitumor activity against breast and colon human cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and Reactivity : Aleksandrov et al. (2021) explored the acylation, thioamidation, and further reactions of furan-2-carboxamide derivatives, leading to the synthesis of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole. This work demonstrates the compound's reactivity towards electrophilic substitution reactions, contributing to the understanding of its chemical properties (Aleksandrov et al., 2021).
Chelating Properties : The study by Varde and Acharya (2017) synthesized a ligand derived from furan-2-yl compounds, investigating its chelating properties with transition metals. This research provides insights into potential applications in coordination chemistry and metal ion detection (Varde & Acharya, 2017).
Antibacterial and Antifungal Activities : Research by Raol and Acharya (2015) on novel oxadiazole derivatives, including furan-2-yl compounds, discusses their synthesis and evaluation for antibacterial and antifungal activities. This highlights the potential use of these compounds in developing new antimicrobial agents (Raol & Acharya, 2015).
Thiol-Thione Tautomerism : Koparır, Çetin, and Cansiz (2005) investigated compounds based on furan-2-carboxylic acid hydrazide, revealing thiol-thione tautomerism in furan-2-yl[1,3,4]oxadiazole-2-thiol derivatives. This study contributes to the understanding of tautomeric equilibria in heterocyclic chemistry (Koparır, Çetin, & Cansiz, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPWJKXFSHPIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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